[2,3,4,5,6-pentakis(fluoranyl)phenyl] 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(triphenylmethyl)sulfanyl-propanoate
Description
This compound is a highly fluorinated, Fmoc (9-fluorenylmethoxycarbonyl)-protected amino acid derivative with a trityl (triphenylmethyl) sulfanyl group. Its structure features:
- Fmoc-protected amino group: A common protecting group in peptide synthesis, offering stability under basic conditions and cleavability under mild acidic conditions .
- Trityl sulfanyl group: A bulky, hydrophobic substituent that may sterically hinder reactions while providing thiol protection .
This combination of functional groups suggests applications in peptide synthesis, particularly for introducing fluorinated aromatic residues or stabilizing intermediates during solid-phase synthesis.
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-tritylsulfanylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H30F5NO4S/c44-35-36(45)38(47)40(39(48)37(35)46)53-41(50)34(49-42(51)52-24-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)25-54-43(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H,49,51) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDAUCYDVXIPBDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H30F5NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
751.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Cys(Trt)-OPfp typically involves the following steps:
Protection of the Amino Group: The amino group of D-cysteine is protected using the Fmoc group. This is achieved by reacting D-cysteine with Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate.
Protection of the Thiol Group: The thiol group of the Fmoc-protected D-cysteine is then protected using the Trt group. This is done by reacting the compound with trityl chloride (Trt-Cl) in the presence of a base like triethylamine.
Formation of the Pentafluorophenyl Ester: The final step involves the formation of the pentafluorophenyl ester by reacting the Fmoc-D-Cys(Trt)-OH with pentafluorophenol (Pfp-OH) and a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of Fmoc-D-Cys(Trt)-OPfp follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Fmoc-D-Cys(Trt)-OPfp undergoes several types of chemical reactions, including:
Substitution Reactions: The pentafluorophenyl ester group is highly reactive and can be substituted by nucleophiles such as amines, leading to the formation of peptide bonds.
Deprotection Reactions: The Fmoc and Trt protecting groups can be removed under specific conditions. Fmoc is typically removed using piperidine, while Trt is removed using trifluoroacetic acid (TFA).
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.
Trt Deprotection: Trifluoroacetic acid (TFA) in the presence of scavengers like water and triisopropylsilane (TIS) is used.
Coupling Reactions: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) are used as coupling reagents.
Major Products
The major products formed from these reactions are peptides with specific sequences, where Fmoc-D-Cys(Trt)-OPfp is used as a building block.
Scientific Research Applications
Chemistry
In chemistry, Fmoc-D-Cys(Trt)-OPfp is used in the synthesis of peptides and proteins. It is particularly useful in solid-phase peptide synthesis (SPPS) due to its stability and ease of deprotection.
Biology
In biological research, this compound is used to study protein-protein interactions, enzyme mechanisms, and the synthesis of biologically active peptides.
Medicine
In medicine, peptides synthesized using Fmoc-D-Cys(Trt)-OPfp are used in the development of therapeutic agents, including peptide-based drugs and vaccines.
Industry
In the industrial sector, this compound is used in the large-scale synthesis of peptides for research and therapeutic purposes.
Mechanism of Action
The mechanism of action of Fmoc-D-Cys(Trt)-OPfp involves the formation of peptide bonds through nucleophilic substitution reactions. The pentafluorophenyl ester group is highly reactive and facilitates the coupling of the cysteine derivative to other amino acids or peptides. The Fmoc and Trt protecting groups ensure that the amino and thiol groups are protected during the synthesis process, preventing unwanted side reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of structurally related Fmoc-protected amino acid derivatives:
Table 1: Structural and Functional Comparison
*Estimated based on structural analogs.
Key Findings
Fluorination Effects: The target compound’s pentakis(fluorophenyl) group confers exceptional hydrophobicity compared to mono- or di-fluorinated analogs (e.g., compounds in ). This may enhance membrane permeability in drug delivery systems but reduce aqueous solubility . Fluorinated aromatic systems are known to improve metabolic stability and binding affinity in therapeutic peptides, as seen in analogues like 3,5-difluorophenyl derivatives .
Trityl Sulfanyl Group: The trityl group in the target compound and Fmoc-Pen(Trt)-OH provides robust thiol protection, critical for cysteine analogs. However, the target’s propanoate backbone (vs. valine in Fmoc-Pen(Trt)-OH) may alter conformational flexibility in peptide chains.
Synthetic Utility :
- Compounds with tert-butylphenyl groups (e.g., ) are optimized for steric protection in photocatalytic reactions, whereas the target’s fluorinated aryl group may favor electrophilic aromatic substitution or π-stacking interactions.
Biological Relevance :
- Indole-containing analogs (e.g., ) are prioritized for mimicking tryptophan residues, while the target’s fluorinated structure could be tailored for targeting fluorine-rich environments (e.g., lipid bilayers or fluorophilic protein pockets).
Research Implications
The target compound’s unique fluorination pattern and trityl sulfanyl group position it as a specialized building block for:
- Peptide engineering : Introducing fluorinated residues to modulate bioavailability or stability.
- Thiol-protection strategies : Competing with disulfide-forming intermediates in cysteine-rich peptides. Further studies should explore its solubility profiles, reaction kinetics, and performance in solid-phase synthesis compared to less fluorinated or bulkier analogs.
Biological Activity
The compound [2,3,4,5,6-pentakis(fluoranyl)phenyl] 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(triphenylmethyl)sulfanyl-propanoate is a complex organic molecule notable for its unique structural features and potential biological activities. Its design incorporates multiple fluorine atoms, which can significantly influence its lipophilicity and reactivity, potentially leading to enhanced biological interactions compared to non-fluorinated analogs. This article aims to delve into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Characteristics
The compound is characterized by several key structural features:
- Pentafluorophenyl Moiety : Enhances electronic properties and lipophilicity.
- Fluorenylmethoxycarbonyl Group : Commonly used in peptide synthesis for protecting amino acids.
- Triphenylmethyl Sulfanyl Group : May influence stability and reactivity.
These features suggest that the compound could exhibit unique biological activities not present in simpler analogs.
The biological activity of the compound can be attributed to its ability to interact with various biological targets. Some proposed mechanisms include:
- Enzyme Inhibition : The fluorinated phenyl group may interact with active sites of enzymes, potentially inhibiting their function.
- Receptor Modulation : The triphenylmethyl group may allow for binding to specific receptors, influencing cellular signaling pathways.
- Antioxidant Activity : The presence of multiple fluorine atoms could enhance the compound's ability to scavenge free radicals.
Biological Activity Overview
A summary of the biological activities observed or hypothesized for this compound includes:
| Activity Type | Observations/Notes |
|---|---|
| Anticancer Potential | Similar compounds have shown efficacy against various cancer cell lines. |
| Antimicrobial Effects | Potential activity against bacterial strains due to structural similarities with known antimicrobial agents. |
| Enzyme Inhibition | Likely inhibition of specific enzymes involved in metabolic pathways. |
Case Studies and Research Findings
- Anticancer Studies : Research has indicated that fluorinated compounds often exhibit enhanced cytotoxicity against cancer cells. For instance, studies on structurally related compounds have demonstrated significant inhibition of tumor growth in vitro and in vivo models. Specific attention has been given to their mechanisms involving apoptosis induction and cell cycle arrest.
- Antimicrobial Activity : A study exploring the antimicrobial properties of fluorinated compounds revealed that certain derivatives displayed potent activity against Gram-positive bacteria. This suggests that the compound may also possess similar properties due to its structural characteristics.
- Enzyme Interaction Studies : Investigations into enzyme interactions have shown that fluorinated phenols can effectively inhibit enzymes like cyclooxygenase (COX), which is crucial in inflammatory responses. This raises the possibility that the compound may exhibit anti-inflammatory properties through similar mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
